![molecular formula C9H7BrF4N2 B15114087 5-Bromo-3-fluoro-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine](/img/structure/B15114087.png)
5-Bromo-3-fluoro-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine
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Overview
Description
5-Bromo-3-fluoro-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine: is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoro-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-3-fluoro-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure can improve the metabolic stability and bioavailability of pharmaceutical compounds. Additionally, it can be used as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of different products .
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity towards the target molecules .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
Uniqueness: 5-Bromo-3-fluoro-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is unique due to the presence of the azetidine ring, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrF4N2 |
---|---|
Molecular Weight |
299.06 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine |
InChI |
InChI=1S/C9H7BrF4N2/c10-6-1-7(11)8(15-2-6)16-3-5(4-16)9(12,13)14/h1-2,5H,3-4H2 |
InChI Key |
NJMLACSAQODCRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)Br)F)C(F)(F)F |
Origin of Product |
United States |
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